N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 622355-59-3
VCID: VC21445913
InChI: InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
SMILES: CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C
Molecular Formula: C18H19NO5
Molecular Weight: 329.3g/mol

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

CAS No.: 622355-59-3

Cat. No.: VC21445913

Molecular Formula: C18H19NO5

Molecular Weight: 329.3g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide - 622355-59-3

Specification

CAS No. 622355-59-3
Molecular Formula C18H19NO5
Molecular Weight 329.3g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
Standard InChI Key SXADCOGHYQGTKC-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C
Canonical SMILES CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Description and Nomenclature

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide features a complex structure that combines several key molecular components. The compound name reveals its primary structural elements: a benzodioxole group linked through an amide bond to a bicyclic system containing multiple functional groups . The systematic IUPAC nomenclature provides precise information about the compound's architecture, with each component of the name indicating specific structural features:

  • The "N-(1,3-benzodioxol-5-yl)" portion indicates a benzodioxole group attached to a nitrogen atom

  • "4,7,7-trimethyl" identifies the positions of three methyl substituents on the bicyclic structure

  • "2,3-dioxo" signifies two ketone groups at positions 2 and 3

  • "bicyclo[2.2.1]heptane" describes the bridged bicyclic framework with bridges containing 2, 2, and 1 carbon atoms

  • "1-carboxamide" indicates the position of the amide linkage

Structural Features and Conformational Analysis

  • The bicyclo[2.2.1]heptane core provides a rigid, three-dimensional scaffold that limits conformational flexibility

  • Two carbonyl groups at positions 2 and 3, creating a α-diketone system

  • Three methyl substituents: one at position 4 and two geminal methyl groups at position 7

  • A carboxamide linkage at position 1 connecting the bicyclic system to the aromatic component

  • A 1,3-benzodioxole aromatic system featuring a methylenedioxy bridge

This unique combination of structural elements creates a molecule with specific spatial arrangements that likely influence its chemical reactivity and potential biological interactions .

Physical and Chemical Properties

Physicochemical Characteristics

While specific experimental data for this compound is limited in the available literature, its physicochemical properties can be inferred from its structure:

PropertyExpected Value/CharacteristicBasis for Estimation
Molecular FormulaC18H19NO5Derived from structure
Molecular WeightApproximately 329.35 g/molCalculated from molecular formula
Physical StateLikely crystalline solidBased on similar bicyclic structures
SolubilityModerate in organic solvents; limited in waterDue to lipophilic bicyclic core and aromatic region
Log P (octanol/water)Approximately 2-3Estimated from structural features
Hydrogen Bond Donors1 (amide NH)From structural analysis
Hydrogen Bond Acceptors5 (two ketones, one amide carbonyl, two dioxole oxygens)From structural analysis

The compound's bicyclic core likely contributes significantly to its three-dimensional structure, with the 7,7-dimethyl substitution creating a quaternary carbon center that further defines its spatial arrangement.

Spectroscopic Properties

Based on structural features and comparison with related compounds, N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide would exhibit characteristic spectroscopic profiles:

  • Infrared Spectroscopy:

    • Strong carbonyl absorption bands for the dioxo functionality (approximately 1700-1750 cm⁻¹)

    • Amide carbonyl stretching (approximately 1650-1680 cm⁻¹)

    • N-H stretching vibration (approximately 3300-3400 cm⁻¹)

    • C-O stretching from the benzodioxole ring (approximately 1250-1300 cm⁻¹)

  • Nuclear Magnetic Resonance:

    • Distinct signals for aromatic protons from the benzodioxole group

    • Characteristic singlet for the methylenedioxy protons (approximately 5.9-6.0 ppm)

    • Complex pattern of signals from the bicyclic framework

    • Methyl group resonances in the upfield region (0.8-1.2 ppm)

Chemical Reactivity

The compound contains several reactive functional groups that would define its chemical behavior:

  • The α-diketone system at positions 2 and 3 creates an electron-deficient region susceptible to nucleophilic attack

  • The amide bond provides moderate stability but can undergo hydrolysis under acidic or basic conditions

  • The benzodioxole aromatic system can participate in electrophilic aromatic substitution reactions, though with decreased reactivity compared to unsubstituted benzene

These functional groups create potential reaction sites that could be exploited for chemical modifications or could participate in interactions with biological systems.

Synthesis and Production Methods

Industrial Considerations

For laboratory or industrial production, several factors would need consideration:

  • Selection of appropriate starting materials and reagents

  • Optimization of reaction conditions for each synthetic step

  • Purification strategies, potentially including crystallization or chromatographic methods

  • Analysis of product purity through techniques such as HPLC, NMR, and mass spectrometry

  • Scale-up considerations for larger batch production

The compound is available through chemical suppliers like MolPort, suggesting that established synthetic routes exist for its preparation at laboratory scale .

FeatureN-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamideN-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Aromatic Group1,3-benzodioxol-5-yl2-fluorophenyl
4-PositionMethyl-substitutedUnsubstituted
Electronic PropertiesElectron-rich aromatic systemElectron-deficient aromatic system
Potential H-bondingMultiple oxygen atoms in aromatic regionFluorine as weak H-bond acceptor

These structural differences would likely result in distinct biological activities and physicochemical properties that could be exploited for specific applications.

Analytical Methods and Characterization

Identification Techniques

Several analytical methods would be suitable for identification and characterization of N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide:

  • Chromatographic techniques:

    • High-performance liquid chromatography (HPLC) for purity determination

    • Thin-layer chromatography (TLC) for reaction monitoring and identity confirmation

  • Spectroscopic methods:

    • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy for functional group identification

    • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • Physical property measurements:

    • Melting point determination

    • Optical rotation (if chiral)

    • UV-visible spectroscopy

Comparative Analysis and Structure-Property Relationships

Structure-Property Correlations

The specific structural features of N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide influence its physical, chemical, and potentially biological properties:

  • The bicyclic core:

    • Contributes to molecular rigidity

    • Creates a defined three-dimensional shape

    • Influences solubility and crystal packing

  • The dioxo functionality:

    • Provides sites for hydrogen bonding

    • Creates an electron-deficient region

    • Influences reactivity and stability

  • The benzodioxole group:

    • Contributes to lipophilicity

    • Provides additional hydrogen bonding sites

    • May influence metabolic stability

Relationship to Structurally Similar Compounds

Compounds with structural similarities to N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can provide insights into its potential properties and applications. For example, the search results reveal information about N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, which shares the bicyclic dioxo core but differs in the aromatic substituent and the absence of a 4-methyl group.

Other bicyclic structures found in the dataset, such as those identified in the bioactivity screening data , suggest that compounds with similar structural elements may possess diverse biological activities that could be relevant to understanding the potential applications of our target compound.

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